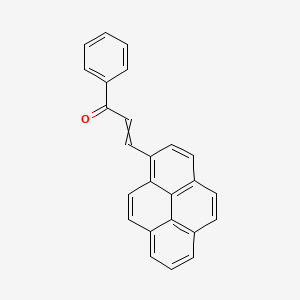

1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one

Description

Contextual Background of Chalcone (B49325) Derivatives in Scientific Inquiry

Chalcones are a class of organic compounds that belong to the flavonoid family and are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.netekb.eg This structural motif has made them a subject of intense scientific scrutiny for several reasons.

From a synthetic standpoint, chalcones are relatively straightforward to prepare, often through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone, making a wide array of derivatives accessible for study. researchgate.net This ease of synthesis has facilitated the exploration of their diverse biological activities. Indeed, chalcone derivatives have been shown to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netekb.eg Their potential as therapeutic agents is a major driver of ongoing research in medicinal chemistry.

Beyond their biological significance, the conjugated nature of the chalcone backbone imparts interesting photophysical properties, leading to their investigation in materials science for applications such as nonlinear optics and fluorescent probes. researchgate.net

Significance of Pyrene-Based Conjugated Systems in Chemical Research

The incorporation of a pyrene (B120774) moiety into a conjugated system, as seen in 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, introduces a new layer of scientific intrigue. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties, including a high fluorescence quantum yield and the ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer.

This excimer formation is highly sensitive to the distance and orientation between pyrene units, making pyrene-containing compounds valuable as probes for studying molecular interactions and conformations in various systems. When integrated into a conjugated framework, the extensive π-system of pyrene can significantly influence the electronic and optical properties of the entire molecule.

Researchers have leveraged these characteristics to develop pyrene-based materials for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. researchgate.netnih.gov The ability to tune the photophysical properties of these systems by modifying the conjugated linker or the substituents on the pyrene core makes them highly versatile for designing advanced functional materials. researchgate.net

Research Scope and Importance of this compound as a Target Compound

The specific compound, this compound, combines the structural features of a chalcone and a pyrene-based conjugated system, making it a target of interest for several research avenues. The primary focus of research on this and closely related pyrene chalcones has been in the realm of materials science, particularly in the investigation of their optical properties.

The extended π-conjugation in this compound, arising from the connection of the phenyl and pyrene rings through the enone bridge, suggests potential for interesting photophysical and nonlinear optical (NLO) behaviors. researchgate.net Research on similar pyrene-based chalcones has demonstrated that these molecules can exhibit significant third-order NLO responses, which are crucial for applications in optical limiting and all-optical switching. nih.govnih.govresearchgate.netacs.org The donor-π-acceptor (D-π-A) architecture, where the pyrene can act as a strong electron donor, is a key factor in enhancing these NLO properties. researchgate.net

Furthermore, the fluorescent properties inherent to the pyrene unit are of interest. Studies on related pyrene chalcones have explored their potential as fluorescent probes and for applications in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The emission characteristics of these compounds can be sensitive to their environment, opening up possibilities for their use in sensing applications. While extensive research specifically on the biological activity of this compound is not widely reported, the known biological activities of chalcones in general suggest that this could be a future area of investigation.

Historical Development and Key Research Milestones Related to this compound

The scientific journey of this compound is built upon the historical foundations of chalcone synthesis and the more recent exploration of pyrene-based materials. The first synthesis of the basic chalcone scaffold dates back to 1881 by Claisen and Claperède. dntb.gov.ua However, the specific synthesis and characterization of this compound is a more recent development.

A key research milestone for this compound was its synthesis and structural elucidation via X-ray crystallography, reported in 2008. nih.govresearchgate.net This study provided definitive proof of its molecular structure and offered insights into its solid-state packing. The synthesis was achieved through a Claisen-Schmidt condensation of pyrene-1-carbaldehyde and acetophenone (B1666503) in an ethanol (B145695) solution at room temperature. nih.govresearchgate.net

The crystal structure analysis revealed that the phenyl ring and the pyrene ring system are not coplanar, forming a significant dihedral angle. nih.govresearchgate.net This non-planar conformation can have important implications for the compound's electronic and photophysical properties. The study also described the intermolecular π–π stacking interactions between adjacent pyrene rings in the crystal lattice. nih.govresearchgate.net

While this 2008 publication stands as a crucial reference point for this compound, subsequent research on the broader class of pyrene chalcones has continued to evolve. Investigations into their nonlinear optical properties, potential as fluorescent materials, and applications in organic electronics have further highlighted the importance of this class of compounds. researchgate.netresearchgate.netnih.gov These more recent studies provide a valuable context for understanding the potential applications and future research directions for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

192750-08-6 |

|---|---|

Molecular Formula |

C25H16O |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-phenyl-3-pyren-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C25H16O/c26-23(18-5-2-1-3-6-18)16-14-17-9-10-21-12-11-19-7-4-8-20-13-15-22(17)25(21)24(19)20/h1-16H |

InChI Key |

ZHRGEOMRSRIMNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One

Claisen-Schmidt Condensation as a Primary Synthetic Route for 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of this compound. nih.govresearchgate.netnih.govdoaj.orgresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net In the case of this compound, this translates to the reaction between pyrene-1-carbaldehyde and acetophenone (B1666503). nih.govresearchgate.netnih.govdoaj.orgresearchgate.net The fundamental mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of pyrene-1-carbaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated ketone, this compound. researchgate.net

Optimized Reaction Conditions and Parameters

The efficiency of the Claisen-Schmidt condensation for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalysts: Both base and acid catalysts are employed, with base catalysis being more common for chalcone (B49325) synthesis. jchemrev.comnih.gov Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used. jchemrev.com For instance, the synthesis of this compound has been successfully achieved using a base catalyst in an ethanol (B145695) solution at room temperature. nih.govnih.govdoaj.orgresearchgate.net The concentration of the base can also be a critical factor, with studies on other chalcones showing that varying the concentration of NaOH can impact the yield. nih.gov Weaker bases like potassium carbonate (K2CO3) have also been utilized, particularly in microwave-assisted synthesis, offering a more environmentally friendly option. rasayanjournal.co.inresearchgate.net Acid catalysts, such as sulfuric acid (H2SO4) and boron trifluoride etherate (BF3-Et2O), have also been reported for the synthesis of chalcone derivatives. ekb.egnih.gov

Solvents: The choice of solvent can significantly influence the reaction rate and yield. Ethanol and methanol (B129727) are the most commonly used solvents for the synthesis of this compound and related chalcones. nih.govnih.govdoaj.orgresearchgate.netjchemrev.comncpssd.cnbrieflands.com The polarity of the solvent plays a role, with studies on other chalcones indicating that different solvents can affect the catalytic activity and selectivity. rasayanjournal.co.in Solvent-free conditions, often coupled with microwave irradiation or grinding techniques, represent a green chemistry approach that can lead to shorter reaction times and cleaner products. rasayanjournal.co.inresearchgate.net

Temperature and Reaction Time: The synthesis of this compound is often carried out at room temperature, with reaction times extending up to 24 hours. nih.govnih.govdoaj.orgresearchgate.netjchemrev.com However, alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically reduce reaction times to mere minutes while often improving yields. rasayanjournal.co.inresearchgate.netekb.egresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov For example, microwave-assisted synthesis of some chalcones has been completed in as little as 3-5 minutes. rasayanjournal.co.inresearchgate.net

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | NaOH, KOH | Commonly used strong bases, effective at room temperature. | nih.govjchemrev.com |

| Catalyst | K2CO3 | Weaker, more environmentally friendly base, often used with microwave irradiation. | rasayanjournal.co.inresearchgate.net |

| Catalyst | Acid Catalysts (H2SO4, BF3-Et2O) | Alternative to base catalysis, can be effective for certain substrates. | ekb.egnih.gov |

| Solvent | Ethanol, Methanol | Common polar protic solvents for chalcone synthesis. | nih.govjchemrev.combrieflands.com |

| Energy Source | Microwave Irradiation | Reduces reaction time significantly (minutes vs. hours) and can improve yield. | rasayanjournal.co.inresearchgate.netekb.eg |

| Energy Source | Ultrasound | Accelerates reaction rate through cavitation, leading to shorter reaction times and good yields. | researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |

Precursor Compounds: Pyrene-1-carbaldehyde and Acetophenone

The two essential building blocks for the synthesis of this compound are pyrene-1-carbaldehyde and acetophenone. nih.govresearchgate.netnih.govdoaj.orgresearchgate.net

Pyrene-1-carbaldehyde (also known as 1-formylpyrene) is an aromatic aldehyde derived from the polycyclic aromatic hydrocarbon, pyrene (B120774). nih.govnih.gov Its structure consists of a formyl group (-CHO) attached to the 1-position of the pyrene ring system. This compound provides the pyrenyl moiety and the electrophilic carbonyl group for the Claisen-Schmidt condensation.

Acetophenone is the simplest aromatic ketone and serves as the nucleophilic component in the reaction. nih.govresearchgate.netnih.govdoaj.orgresearchgate.net The presence of α-hydrogens on its methyl group allows for the formation of an enolate ion in the presence of a base, which is the key reactive intermediate that attacks the pyrene-1-carbaldehyde.

Yield Optimization and Reaction Efficiency Considerations

The optimization of reaction yield is a critical aspect of synthetic chemistry. For the synthesis of this compound and related chalcones, several factors can be manipulated to enhance efficiency. While a specific yield for the title compound is not consistently reported across the literature, general principles of chalcone synthesis provide insights into yield optimization.

The choice of catalyst and its concentration is paramount. Studies on various chalcones have shown that the yield can vary significantly with different bases and their concentrations. ekb.egnih.gov For instance, in the synthesis of some chalcone derivatives, using 50% KOH solution led to yields ranging from 93% to 97%. nih.gov In contrast, using KOH as a catalyst for another derivative resulted in a low yield of 32%, which was significantly improved to 90% by using a BF3-Et2O catalyst. ekb.egnih.gov

The use of green chemistry techniques has also been shown to improve yields. Microwave-assisted synthesis, for example, has been reported to produce chalcones in yields of 85-90% in just a few minutes. rasayanjournal.co.inresearchgate.net Similarly, ultrasound-assisted synthesis has been shown to produce high yields in shorter reaction times compared to conventional methods. researchgate.netresearchgate.netmdpi.com

| Chalcone Derivative | Catalyst/Method | Yield (%) | Reference |

|---|---|---|---|

| (E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | KOH in Methanol | 66 | |

| (E)-1-(3-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | KOH in Methanol | 61 | |

| Various o-hydroxy chalcones | Microwave, K2CO3 (solvent-free) | 85-90 | rasayanjournal.co.inresearchgate.net |

| Chalcone from 4-hydroxyacetophenone and veratraldehyde | 50% KOH | 97 | nih.gov |

| Chalcone from 2,4-dihydroxyacetophenone | 50% KOH | 96 | nih.gov |

One-Pot Synthetic Approaches for this compound and its Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. While a specific one-pot synthesis for this compound is not extensively documented, the principles have been applied to the synthesis of other chalcone derivatives and related heterocyclic compounds. researchgate.netmdpi.comresearchgate.net For example, a one-pot, three-component synthesis of pyrazoline derivatives has been developed starting from the corresponding chalcones. mdpi.com Another study reports a one-pot synthesis of β-acetamido-β-(phenyl) propiophenone (B1677668) from benzaldehyde (B42025) and acetophenone, highlighting the potential for multi-component reactions involving these precursors. researchgate.net These examples suggest the feasibility of developing a one-pot synthesis for this compound, potentially by combining the Claisen-Schmidt condensation with subsequent derivatization steps.

Catalytic Strategies in the Synthesis of this compound and Related Chalcones

A wide array of catalytic strategies has been explored to enhance the synthesis of chalcones. These can be broadly categorized into base-catalyzed, acid-catalyzed, and other novel catalytic systems.

Base Catalysis: This is the most prevalent method for Claisen-Schmidt condensations. jchemrev.com Besides the commonly used NaOH and KOH, other bases like Ba(OH)2 have been employed. jchemrev.com The choice of base can impact the reaction rate and selectivity.

Acid Catalysis: Acid catalysts such as concentrated sulfuric acid, hydrochloric acid, and Lewis acids like AlCl3 and BF3·Et2O are also effective for chalcone synthesis. ekb.egnih.gov Acid-catalyzed condensation proceeds through an enol mechanism, in contrast to the enolate mechanism of base catalysis. nih.gov

Novel Catalytic Systems: In recent years, there has been a drive towards developing more sustainable and efficient catalytic systems. These include:

Layered Double Hydroxides (LDH): These materials possess tunable acid-base properties and can act as effective heterogeneous catalysts for the Claisen-Schmidt reaction. rasayanjournal.co.in

Ionic Liquids: These have been used as recyclable catalysts, promoting green chemistry principles.

Enzyme Catalysis: The use of enzymes, such as lipases, has been explored for the stereoselective synthesis of chalcones, offering a highly specific and environmentally benign approach. researchgate.net

Nanocatalysts: ZnO/Carbon nanocomposites have been shown to be effective catalysts in related condensation reactions. researchgate.net

The development of these novel catalytic strategies opens up new avenues for the efficient and sustainable synthesis of this compound and its derivatives, offering potential improvements in yield, selectivity, and environmental impact.

Advanced Structural Characterization and Solid State Architectures of 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One

Single Crystal X-ray Diffraction Analysis of 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. The analysis of this compound reveals its specific molecular conformation, intermolecular interactions, and crystal packing. The compound was prepared through the Claisen-Schmidt condensation reaction of pyrene-1-carbaldehyde and acetophenone (B1666503) in an ethanol (B145695) solution at room temperature. nih.govresearchgate.net Single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol/acetonitrile solution. researchgate.netdoaj.org

The crystallographic data confirms that the compound crystallizes in the monoclinic space group P2₁ with two molecules per unit cell. nih.govresearchgate.net Detailed crystallographic parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₅H₁₆O | nih.govresearchgate.net |

| Formula Weight (Mᵣ) | 332.38 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a (Å) | 4.6739 (15) | nih.govresearchgate.net |

| b (Å) | 22.535 (7) | nih.govresearchgate.net |

| c (Å) | 8.250 (3) | nih.govresearchgate.net |

| β (°) | 106.45 (2) | nih.govresearchgate.net |

| Volume (V) (ų) | 833.4 (5) | nih.govresearchgate.net |

| Z (molecules/unit cell) | 2 | nih.govresearchgate.net |

| Temperature (K) | 294 (2) | nih.govresearchgate.net |

| Radiation type | Mo Kα | researchgate.netdoaj.org |

Molecular Conformation and Dihedral Angle Analysis within this compound

The molecular structure of this compound consists of a central α,β-unsaturated ketone (enone) bridge linking a phenyl ring and a pyrene (B120774) moiety. The analysis reveals that the molecule is not perfectly planar. The extensive pyrene ring system itself is substantially planar, with a maximum atomic displacement of 0.011 Å. researchgate.netdoaj.org

A key feature of the molecular conformation is the significant twist between the aromatic substituents. The dihedral angle, which is the angle between the planes of the phenyl ring and the pyrene ring system, is 39.10 (11)°. nih.govresearchgate.netdoaj.org This non-planar arrangement disrupts the full π-conjugation across the entire molecule, influencing its electronic and photophysical properties.

Intermolecular Interactions: π-π Stacking and C-H···O Interactions in this compound Crystals

The solid-state architecture of the crystal is stabilized by a combination of non-covalent interactions. The most prominent of these are π-π stacking interactions, which are crucial in the assembly of molecules containing large aromatic systems. In the crystal structure of this compound, adjacent pyrene rings engage in significant π-π stacking. nih.govdoaj.org These interactions are characterized by a face-to-face arrangement with a perpendicular interplanar distance of 3.267 (6) Å and a centroid-centroid offset of 2.946 (7) Å, resulting in a total centroid-centroid distance of 4.339 (7) Å. nih.govresearchgate.netdoaj.org This slipped-stack arrangement is typical for pyrene systems and contributes significantly to the stability of the crystal lattice.

In addition to π-π stacking, C-H···O hydrogen bonds are common and important stabilizing forces in the crystal packing of chalcone (B49325) derivatives. researchgate.net These interactions involve hydrogen atoms from the phenyl or pyrene C-H groups forming weak hydrogen bonds with the carbonyl oxygen atom of a neighboring molecule. While not explicitly detailed in the primary crystallographic report for this specific compound, their presence is highly anticipated and known to contribute to the formation of head-to-tail or head-to-head arrangements in related pyrenyl chalcones. researchgate.netresearchgate.net

Spectroscopic Elucidation of this compound for Advanced Structural Confirmation

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and for characterizing its vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Although detailed experimental ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the known structure and data from related chalcones. epa.govmdpi.com

For a comprehensive structural confirmation, the following NMR features would be critical:

¹H NMR: The spectrum is expected to show distinct regions for aromatic and vinylic protons. The nine protons of the pyrene ring and the five protons of the phenyl ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. researchgate.net The two vinylic protons (H-α and H-β) of the central enone bridge are particularly diagnostic. They are expected to appear as doublets with a large coupling constant (J value) of approximately 15-18 Hz, which is characteristic of a trans or (E)-configuration, thus confirming the stereochemistry of the double bond.

¹³C NMR: The spectrum would show a signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm). The numerous sp² carbons of the pyrene and phenyl rings would generate a complex set of signals in the aromatic region (approx. 120-140 ppm). The signals for the α- and β-carbons of the enone bridge would also be identifiable. mdpi.com

Advanced 2D NMR techniques, such as HSQC and HMBC, would be necessary to unambiguously assign all proton and carbon signals, confirming the connectivity between the phenyl, enone, and pyrene fragments. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in a molecule. While specific experimental spectra for this compound are not detailed in the available literature, the key vibrational modes can be assigned based on characteristic frequencies for chalcones and pyrene derivatives. researchgate.netusm.my

The most significant expected vibrational bands are:

C=O Stretching (νC=O): A strong, sharp absorption band in the IR spectrum is expected in the region of 1640-1690 cm⁻¹. This band is characteristic of the conjugated ketone of the chalcone framework and is one of the most prominent features in the spectrum. For similar pyrene-based chalcones, this peak has been observed around 1646-1683 cm⁻¹. researchgate.net

C=C Stretching (νC=C): The spectrum would contain multiple bands corresponding to C=C stretching vibrations. The stretching of the alkenyl C=C bond in the enone bridge typically appears around 1550-1600 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the pyrene and phenyl rings would also be present in the 1450-1600 cm⁻¹ region.

C-H Stretching (νC-H): Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹.

These characteristic vibrational frequencies collectively provide a spectroscopic fingerprint, confirming the presence of the key α,β-unsaturated ketone system and the aromatic moieties, which complements the structural data obtained from X-ray diffraction.

Mass Spectrometry (MS) for Molecular Structure Verification and Isotopic Analysis

Mass spectrometry (MS) serves as a critical analytical technique for the structural elucidation and verification of "this compound". This method provides precise information on the molecular weight and elemental composition, and through fragmentation analysis, offers insights into the compound's structural backbone. Furthermore, isotopic analysis via MS can reveal information about the origin and synthetic pathway of the molecule.

The molecular formula of this compound is C₂₅H₁₆O, corresponding to a theoretical molecular weight of approximately 332.38 g/mol . nih.gov In a typical mass spectrum, this compound would be expected to exhibit a prominent molecular ion peak, which is crucial for confirming its identity. Depending on the ionization technique employed, such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), the molecular ion may be observed as the protonated molecule [M+H]⁺ or the radical cation [M]⁺•. researchgate.netnih.gov The high-resolution mass spectrometry (HRMS) measurement of this peak would provide the exact mass, allowing for the unambiguous confirmation of the elemental formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. As a chalcone derivative, this compound is expected to follow characteristic fragmentation pathways. nih.govwalshmedicalmedia.com Common fragmentation mechanisms for chalcones include α-cleavage and retro-Diels-Alder reactions. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the phenyl group (C₆H₅) or the benzoyl group (C₆H₅CO). researchgate.netnih.govoak.go.kr The stability of the large, aromatic pyrene moiety would significantly influence the fragmentation, likely resulting in fragment ions corresponding to the pyrenyl-containing portion of the molecule. The loss of a carbon monoxide (CO) molecule is another common fragmentation pathway for chalcones. nih.gov

Isotopic analysis, particularly of the stable isotopes of carbon (¹³C/¹²C), can be performed using techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). ucdavis.edu For a compound like this compound, this analysis would provide the δ¹³C value, which is a measure of the ratio of ¹³C to ¹²C relative to a standard. This isotopic signature can be influenced by the synthetic precursors and the reaction conditions used in its preparation. The isotopic composition of the pyrene core, a well-studied polycyclic aromatic hydrocarbon (PAH), can be compared to known values to understand its origin if it were derived from environmental or complex sources. researchgate.net

Interactive Data Tables

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₁₆O | nih.gov |

| Theoretical Molecular Weight (Mr) | 332.38 | nih.gov |

| Expected Molecular Ion Peak ([M+H]⁺) | m/z 333.1274 | N/A |

| Expected Molecular Ion Peak ([M]⁺•) | m/z 332.1201 | N/A |

Computational Chemistry and Theoretical Investigations of 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Studies on 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and structure of many-body systems. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy corresponds to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability, with a larger gap suggesting higher kinetic stability and lower chemical reactivity.

As of now, specific DFT calculations detailing the HOMO-LUMO energy values and the spatial distribution of these orbitals for this compound have not been reported in the surveyed scientific literature. Such a study would be valuable to quantify its electronic transition properties and compare them with other chalcone (B49325) derivatives.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. In an MEP map, different colors represent varying electrostatic potentials; typically, red indicates regions of high electron density (negative potential), while blue signifies areas of electron deficiency (positive potential).

A detailed MEP analysis for this compound has not been published. A theoretical investigation would likely reveal a high negative potential around the carbonyl oxygen atom, marking it as a primary site for electrophilic attack, while positive potentials might be located on the hydrogen atoms.

A comprehensive analysis of the GCRDs for this compound based on DFT calculations is not currently available in the literature. This information would be instrumental in predicting its behavior in various chemical environments.

While detailed theoretical predictions of the structural parameters for this compound are not available, experimental data from single-crystal X-ray diffraction provides a precise structural benchmark. researchgate.netnih.govdoaj.org These experimental findings serve as a crucial reference for validating and calibrating computational models.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₁₆O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (Phenyl Ring vs. Pyrene (B120774) Ring) | 39.10 (11)° | researchgate.netnih.govdoaj.org |

| Pyrene Ring Planarity (Max. Displacement) | 0.011 (4) Å | nih.gov |

| π–π Stacking (Perpendicular Distance) | 3.267 (6) Å | researchgate.netnih.govdoaj.org |

| π–π Stacking (Centroid-Centroid Offset) | 2.946 (7) Å | researchgate.netnih.govdoaj.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties of this compound

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules. It is used to predict electronic absorption spectra (UV-Vis), oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). This analysis is vital for understanding a molecule's photophysical properties, such as its color and fluorescence behavior.

To date, no specific TD-DFT studies have been published for this compound. Such an investigation would clarify the energies and characteristics of its low-lying excited states, providing a theoretical basis for its absorption and emission properties.

Non-Linear Optical (NLO) Properties Theoretical Calculations for this compound

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations, often using DFT, are employed to predict the NLO properties of molecules by computing their polarizability (α) and first-order hyperpolarizability (β). Chalcones are a class of compounds often studied for their potential NLO activity due to their π-conjugated systems that can facilitate intramolecular charge transfer.

There are currently no published theoretical calculations on the NLO properties of this compound. A computational study would be necessary to determine its hyperpolarizability and assess its potential as an NLO material.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling (e.g., Hirshfeld Surface Analysis)

Computational methods are powerful tools for understanding the dynamic behavior and intermolecular interactions of molecules like this compound. While specific molecular dynamics (MD) simulations for this exact compound are not extensively documented in the literature, the principles of these techniques and findings from related structures provide significant insights. Intermolecular interaction modeling, particularly through Hirshfeld surface analysis, allows for the detailed investigation of crystal packing forces.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the conformational dynamics and flexibility of this compound in various environments, such as in solution or within a biological system. For instance, MD simulations have been successfully employed to understand the behavior of pyrene when embedded in lipid bilayers, revealing its preferred location and orientation. nih.gov Such studies demonstrate that pyrene's long axis tends to align parallel to the bilayer normal. nih.gov Similarly, MD simulations of other chalcone derivatives have been used to investigate their binding stability with biological targets like DNA gyrase B, providing insights into the key interactions responsible for their activity. rsc.org

Intermolecular Interaction Modeling: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to show different types of interactions, and a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the crystal structure reveals significant intermolecular interactions. The packing is characterized by aromatic π–π stacking interactions between adjacent pyrene ring systems, with a perpendicular interplanar distance of 3.267 Å and a centroid-centroid offset of 2.946 Å. nih.govnih.gov

Illustrative Hirshfeld Surface Analysis Data for a Related Chalcone

The following table presents the percentage contributions of different intermolecular contacts for (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, as determined by Hirshfeld surface analysis. This data exemplifies the quantitative nature of this method in dissecting crystal packing forces.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 28.1 |

| O···H/H···O | 12.5 |

| N···H/H···N | 8.8 |

| C···C | 4.0 |

| O···C/C···O | 1.0 |

| N···C/C···N | 0.4 |

| O···N/N···O | 0.2 |

| Data is for the illustrative compound (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one and is derived from a published study. nih.gov |

The analysis for (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one revealed dominant H···H, C···H, and O···H interactions, with a smaller but significant contribution from π–π stacking (C···C contacts). nih.gov A similar analysis of this compound would be expected to show a significant percentage for C···C contacts, corresponding to the observed π–π stacking of the pyrene rings, in addition to various C···H and H···H contacts. The bright red spots on the dnorm surface would highlight the key hydrogen bonding and close contact interactions, providing a visual and quantitative understanding of how these forces stabilize the crystal structure. nih.gov

Photophysical Properties and Luminescence Behavior of 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One

Absorption and Emission Spectroscopy of 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one

The electronic absorption and emission spectra of this compound are defined by its constituent aromatic systems—the pyrene (B120774) moiety and the phenyl ring—connected by an α,β-unsaturated ketone linker. This structure gives rise to characteristic spectral features. The absorption spectrum typically displays multiple bands. High-energy absorption bands, often observed in the 297–338 nm range for similar pyrene systems, are assigned to the localized π-π* electronic transitions within the extended π-system of the pyrene core. osti.gov Additionally, a distinct, lower-energy absorption band is frequently observed at longer wavelengths, typically between 380 nm and 440 nm. researchgate.net This band is attributed to an intramolecular charge transfer (ICT) transition, which involves the movement of electron density from the electron-rich pyrene donor group to the electron-accepting benzoyl moiety through the enone bridge. osti.govresearchgate.net For some pyrene-based chalcones, the absorption spectrum retains a vibrational structure characteristic of the planar pyrene group. ekb.eg

The fluorescence emission of this compound is highly sensitive to its molecular environment. Upon excitation of either the pyrene or the ICT band, the compound typically exhibits a single, broad emission band. This emission originates from the decay of the ICT excited state to the ground state. In related pyrene-chalcone systems, strong fluorescence has been reported, with emission maxima that can range from the green to the orange-red part of the spectrum (e.g., 530 nm in solution to 610 nm in the solid state), indicative of the significant charge separation in the excited state. nih.gov

| Spectral Property | Typical Wavelength Range (nm) | Attributed Transition |

| Absorption (Band 1) | 297 - 347 | π-π* (Pyrene moiety) osti.govresearchgate.net |

| Absorption (Band 2) | 380 - 440 | Intramolecular Charge Transfer (ICT) osti.govresearchgate.net |

| Emission | 500 - 610 | ICT Fluorescence nih.gov |

| Note: The exact wavelengths can vary based on solvent and substitution. |

Solvatochromism and Environmental Sensitivity of this compound Fluorescence

A key characteristic of molecules with a significant intramolecular charge transfer nature is solvatochromism, where the absorption and, more prominently, the emission spectra show a dependency on the polarity of the solvent. ekb.eg this compound and related pyrene-based chalcones exhibit positive solvatochromism. researchgate.netmdpi.com This means that as the polarity of the solvent increases, the fluorescence emission peak undergoes a bathochromic shift (a shift to longer wavelengths or lower energy).

This phenomenon arises because the excited ICT state is significantly more polar than the ground state. In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, lowering its energy. This stabilization is greater than any stabilization of the less polar ground state. Consequently, the energy gap between the excited and ground states decreases, resulting in a red-shifted emission. rsc.org This sensitivity makes such compounds useful as potential fluorescent probes for characterizing the polarity of microenvironments. ekb.eg

Lippert-Mataga and Reichardt's Correlations for Dipole Moment Changes in Excited States

To quantify the change in dipole moment between the ground state (μ_g) and the excited state (μ_e), the Lippert-Mataga equation is employed. This model correlates the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) with a solvent polarity function, f(ε, n), which considers the solvent's dielectric constant (ε) and refractive index (n).

The Lippert-Mataga equation is given by:

ν_abs - ν_em = [ 2(μ_e - μ_g)² / (hca³) ] * f(ε, n) + constant

where h is Planck's constant, c is the speed of light, and a is the radius of the solvent cavity in which the solute resides. A plot of the Stokes shift against the solvent polarity function yields a straight line for compounds with dominant ICT character. researchgate.net The slope of this line is directly proportional to the square of the change in the dipole moment (Δμ = μ_e - μ_g). A large slope signifies a substantial increase in polarity upon excitation and confirms a strong ICT character. rsc.org Similar correlations, such as those using Reichardt's E_T(30) solvent polarity scale, can also be used to analyze the solvatochromic behavior and validate the ICT nature of the excited state.

Intramolecular Charge Transfer (ICT) Characteristics in this compound and Related Structures

The structure of this compound is archetypal of a donor-π-acceptor (D-π-A) system, which is the foundation of its ICT properties. ekb.egnih.gov In this molecule:

Donor (D): The pyrene ring serves as the electron-donating group due to its large, electron-rich aromatic system. osti.gov

Acceptor (A): The benzoyl group (phenyl-C=O) acts as the electron-accepting moiety, driven by the electronegativity of the carbonyl oxygen.

π-Bridge: The enone group (-CH=CH-C=O) serves as the conjugated π-bridge that electronically connects the donor and acceptor, facilitating the charge transfer upon photoexcitation. researchgate.net

When the molecule absorbs a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the pyrene donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor and the π-bridge. osti.gov This photoinduced redistribution of electron density creates a highly polar excited state with significant charge separation, known as the ICT state. nih.govnih.gov The strong solvatochromic behavior and the large Stokes shift observed for this compound are direct experimental evidence of this efficient ICT process. rsc.orgrsc.org

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena in this compound Systems

The emission behavior of this compound in the aggregated or solid state is complex, governed by a balance between two competing phenomena: aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE).

Pyrene itself is a classic ACQ chromophore. researchgate.netrsc.org In concentrated solutions or the solid state, the planar pyrene molecules tend to form strong π-π stacking arrangements (excimers), which provide non-radiative decay pathways that quench fluorescence. researchgate.netacs.org However, the introduction of substituents onto the pyrene core can disrupt this packing and lead to AIE. rsc.org AIE is a phenomenon where a compound is non-emissive or weakly emissive when molecularly dissolved but becomes highly luminescent upon aggregation. bohrium.comnih.gov This effect is often attributed to the restriction of intramolecular vibrations and rotations (RIR/RIV) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net

For this compound, the presence of the bulky benzoyl group can act similarly to other substituents that convert pyrene from an ACQ to an AIE system. rsc.org Studies on related 1-benzoyl pyrene derivatives have shown that they exhibit AIE, with the structural rigidification in the aggregate state being the primary cause. rsc.org Therefore, it is plausible that this compound exhibits AIE activity, becoming strongly fluorescent in poor solvents or in the solid state. nih.gov Some related chalcones have also been noted to be emissive in both solution and solid states, a behavior known as dual-state emission. nih.gov

Mechanochromic Properties of this compound and its Derivatives

Mechanochromism is the phenomenon where a material changes its luminescence color in response to a mechanical stimulus, such as grinding, shearing, or pressing. This property is often observed in organic solid-state emitters where mechanical force can induce a phase transition between different molecular packing arrangements, such as from a stable crystalline state to a metastable amorphous state. This change in packing alters the intermolecular interactions (e.g., π-π stacking distances and angles), which in turn modifies the energy of the emissive state and thus the fluorescence color.

Both pyrene and chalcone (B49325) derivatives have been identified as components in mechanochromic materials. bohrium.comthe-innovation.org For instance, certain substituted pyrene compounds are known to exhibit mechanochromism. the-innovation.org The mechanism involves the disruption of the crystal lattice upon grinding, leading to a different emissive state, which can often be reversed by fuming with a solvent to restore the original crystalline packing. Given that this compound possesses a pyrene core and exists as a solid with defined crystal packing, it is a strong candidate for exhibiting mechanochromic luminescence. researchgate.netnih.gov Applying mechanical force could alter the π-π stacking of the pyrene units, leading to a detectable shift in its solid-state emission color.

Chemical Reactivity and Synthetic Transformations of 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One

Cycloaddition Reactions Involving 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one as a Dipolarophile

The electron-deficient nature of the α,β-unsaturated ketone moiety in chalcones like this compound makes them excellent dipolarophiles in cycloaddition reactions. These reactions are powerful tools for constructing complex heterocyclic scaffolds from relatively simple precursors.

[3+2] Cycloaddition with Azomethine Ylides: Formation of Spirooxindolinopyrrolizidines

The [3+2] cycloaddition (32CA) reaction is a highly efficient method for synthesizing five-membered heterocyclic rings. nih.gov In this context, azomethine ylides, which are reactive 1,3-dipoles, can be employed to react with suitable dipolarophiles. While research on this compound itself in this specific reaction is not widely documented, a closely related derivative, (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one, has been studied extensively. elsevierpure.com

These reactions typically involve a one-pot, three-component process where an isatin (B1672199) derivative and an α-amino acid (like L-proline) generate an azomethine ylide in situ. This reactive intermediate is then trapped by the pyrene-containing dipolarophile. The resulting products are highly functionalized spirooxindolopyrrolizidines, which are core structures in many biologically active natural products. elsevierpure.com The multicomponent nature of this reaction allows for the rapid assembly of molecular complexity from simple starting materials. elsevierpure.com

Regioselectivity and Stereoselectivity in Cycloaddition Reactions of this compound

The control of regioselectivity (the orientation of the dipole addition) and stereoselectivity (the 3D arrangement of the atoms in the product) is a critical challenge in cycloaddition chemistry. elsevierpure.com In the [3+2] cycloaddition of azomethine ylides with derivatives like (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, both experimental and theoretical studies have been conducted to understand these outcomes. elsevierpure.com

The reaction between azomethine ylides (generated from isatin and L-proline) and the pyrene-based dipolarophile has been shown to yield specific regio- and stereoisomers. elsevierpure.com Interestingly, a remarkable inversion of regioselectivity was observed when substitutions were made on the isatin ring. For instance, the reaction of azomethine ylide generated from 5-chloroisatin (B99725) and L-proline with (E)-5-chloro-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one showed different regiochemistry compared to the unsubstituted parent compounds. elsevierpure.com The precise structures of the resulting cycloadducts were confirmed using advanced NMR spectroscopy techniques. elsevierpure.com Theoretical studies within the framework of Molecular Electron Density Theory (MEDT) help to explain the observed selectivities, attributing them to the electronic properties of the reactants and the stability of the transition states. mdpi.comosi.lvrsc.org

Condensation Reactions for Pyrazoline Derivative Synthesis from this compound

Chalcones are well-established precursors for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles. nih.govelifesciences.org The standard method involves a condensation reaction between the α,β-unsaturated ketone system of the chalcone (B49325) and a hydrazine (B178648) derivative. researchgate.net

In this reaction, this compound would react with hydrazine hydrate, typically in a solvent like ethanol (B145695) or acetic acid, to induce cyclization. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular conjugate addition to the β-carbon of the double bond and subsequent dehydration to form the stable pyrazoline ring. The use of substituted hydrazines allows for the introduction of various functional groups at the N1 position of the pyrazoline ring.

The successful synthesis of pyrazolines from this specific chalcone is evidenced by studies where the resulting derivative, 1-acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP), was used as an electron donor in the formation of charge-transfer complexes. researchgate.net This confirms the utility of this compound as a building block for pyrazoline synthesis.

Table 1: General Scheme for Pyrazoline Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Hydrazine Hydrate | 3-Phenyl-5-(pyren-1-yl)-2-pyrazoline |

| This compound | Phenylhydrazine | 1,3-Diphenyl-5-(pyren-1-yl)-2-pyrazoline |

This table represents a generalized reaction scheme.

Palladium-Catalyzed C-H Bond Alkenylation and Other Functionalization Strategies for Pyrene-Containing Compounds

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. For polycyclic aromatic hydrocarbons like pyrene (B120774), transition metal-catalyzed C-H activation provides a route to introduce new functional groups without the need for pre-functionalized starting materials. mdpi.com

Palladium catalysis is a prominent method for achieving site-selective functionalization of the pyrene core. mdpi.comnih.gov These reactions often employ a directing group, a functional group already present on the substrate that coordinates to the metal catalyst and positions it to cleave a specific C-H bond. For pyrene derivatives, directing groups can guide functionalization to various positions, including the C10 position. mdpi.com Strategies such as Pd(II)-catalyzed bidentate directing group-aided C-H arylation and alkylation are well-documented for modifying complex organic molecules. mdpi.com

While specific examples detailing the C-H alkenylation of this compound are not prevalent, the extensive research on the C-H functionalization of the pyrene scaffold suggests a high potential for such transformations. mdpi.com For instance, N-(pyren-1-yl)picolinamide has been successfully functionalized at the C10 position via a palladium-catalyzed process, demonstrating the feasibility of modifying the pyrene unit even when it is part of a larger molecule. mdpi.com

Formation of Charge-Transfer (CT) Complexes and Cocrystals with this compound as Electron Donor

The extended π-conjugated system of the pyrene moiety makes this compound (abbreviated as PPPO) an excellent electron donor. This property allows it to form charge-transfer (CT) complexes and cocrystals with suitable electron-acceptor molecules. researchgate.netacs.org These materials are of significant interest for their potential applications in optoelectronic devices. nih.gov

Research has shown that PPPO forms binary charge-transfer cocrystals with strong electron acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and 1,2,4,5-benzenetetracarbonitrile (TCNB). researchgate.netacs.org These cocrystals are typically prepared by slow evaporation from a solution containing both the donor (PPPO) and the acceptor. The resulting crystalline structures feature alternating stacks of donor and acceptor molecules, facilitating the charge-transfer interactions that give rise to their unique electronic and optical properties. researchgate.net

Influence of Solvent and Molar Ratio on CT Interaction Mode and Crystal Structures

The formation and structure of CT cocrystals are highly sensitive to the conditions of their preparation, particularly the solvent and the molar ratio of the components. researchgate.netacs.org Studies on the PPPO-TCNQ system have demonstrated that changing the solvent can significantly affect the charge-transfer interaction mode and the stoichiometry of the resulting crystals. acs.org

Three distinct binary cocrystals (designated I, II, and III) and ten different cocrystal solvates (where solvent molecules are incorporated into the crystal lattice) were prepared from various solvents. acs.org The variation in solvents led to different molar ratios of Donor (D) to Acceptor (A) and different packing arrangements in the crystal. For example, PPPO and TCNQ were found to selectively incorporate aromatic solvents into their crystal structure, forming an isostructural microporous framework with the solvent molecules residing in channels. acs.org This selective inclusion highlights the potential use of these cocrystal systems in the purification and separation of aromatic hydrocarbons. acs.org

Table 2: Examples of Cocrystals and Solvates of PPPO and TCNQ

| Designation | Type | D:A Ratio | Solvent(s) |

|---|---|---|---|

| I | Cocrystal | 1:1 | Chloroform/Methanol (B129727) |

| II | Cocrystal | 1:2 | Acetonitrile |

| III | Cocrystal | 2:3 | Dichloromethane/Methanol |

| IV(1) | Cocrystal Solvate | 2:2:1 | Toluene |

| IV(2) | Cocrystal Solvate | 2:2:1 | Benzene |

| IV(3) | Cocrystal Solvate | 2:2:1 | o-Xylene |

Data sourced from a study on the charge-transfer interactions between PPPO and TCNQ. acs.org

Structural Analysis of CT Cocrystals (e.g., Mixed Stack Arrangement)

The formation of charge-transfer (CT) cocrystals represents a significant area of research in materials science, offering the potential to create novel materials with tailored optoelectronic properties. The compound this compound (PPPO), with its electron-rich pyrene moiety, is an excellent candidate for forming such cocrystals with suitable electron acceptors. A notable example is the cocrystallization of PPPO with 7,7,8,8-tetracyanoquinodimethane (TCNQ), a strong electron acceptor. The structural analysis of these cocrystals, elucidated through single-crystal X-ray diffraction, reveals intricate packing arrangements and specific intermolecular interactions that govern their properties.

Detailed research has led to the successful preparation and characterization of three distinct binary charge-transfer cocrystals of PPPO and TCNQ, designated as I , II , and III . acs.org These cocrystals exhibit different molar ratios of the donor (PPPO) to acceptor (TCNQ) molecules, which in turn dictates their unique crystal structures. acs.org The formation and structural integrity of these cocrystals are influenced by the solvent systems from which they are crystallized. acs.org

In these cocrystals, the fundamental structural motif involves the stacking of the electron donor (PPPO) and electron acceptor (TCNQ) molecules. This arrangement facilitates charge-transfer interactions, which are crucial for the electronic and optical properties of the material. The analysis of the crystal structures provides insights into the specific geometry of these stacks, including the planarity of the interacting molecules and the distances separating them.

The crystal structure of this compound itself, without an acceptor, reveals that the pyrene ring system is substantially planar. rsc.orgnih.govresearchgate.netdoaj.org The phenyl ring is twisted with respect to the pyrene moiety, with a dihedral angle of approximately 39.10°. rsc.orgnih.govresearchgate.netdoaj.org In the pure crystal, adjacent pyrene rings engage in π–π stacking interactions. rsc.orgnih.govresearchgate.netdoaj.org When co-crystallized with an acceptor like TCNQ, this inherent stacking ability of the pyrene core is leveraged to form mixed stacks of donor and acceptor molecules.

The study of these PPPO-TCNQ cocrystals demonstrates how the interplay of molecular recognition, charge transfer, and crystallization conditions can lead to diverse solid-state architectures. acs.org The structural variations observed in cocrystals I , II , and III underscore the tunability of the solid-state structures of pyrene-based chalcones. acs.org

Interactive Data Table: Crystallographic Data for this compound

The following table summarizes the crystallographic data for the pure compound, which forms the basis for understanding its interactions in cocrystals.

| Crystal Data | |

| Chemical Formula | C₂₅H₁₆O rsc.orgnih.gov |

| Formula Weight | 332.38 rsc.orgnih.gov |

| Crystal System | Monoclinic rsc.orgnih.govresearchgate.net |

| Space Group | P2₁ rsc.org |

| a (Å) | 4.6739 (15) rsc.orgnih.gov |

| b (Å) | 22.535 (7) rsc.orgnih.gov |

| c (Å) | 8.250 (3) rsc.orgnih.gov |

| β (°) | 106.45 (2) rsc.orgnih.gov |

| V (ų) | 833.4 (5) rsc.orgnih.govresearchgate.net |

| Z | 2 rsc.orgnih.govresearchgate.net |

| Temperature (K) | 294 (2) rsc.orgnih.gov |

Interactive Data Table: Key Intermolecular Interactions in Crystalline this compound

This table highlights the key π–π stacking interactions present in the crystal structure of the pure compound.

| Interaction Type | Description | Value |

| π–π Stacking | Perpendicular interplanar distance between adjacent pyrene rings | 3.267 (6) Å rsc.orgresearchgate.netdoaj.org |

| π–π Stacking | Centroid-centroid distance between adjacent pyrene rings | 4.339 (7) Å rsc.org |

| π–π Stacking | Centroid-centroid offset of adjacent pyrene rings | 2.946 (7) Å rsc.orgresearchgate.netdoaj.org |

Advanced Applications and Research Utility of 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One in Chemical Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The delocalized π-electron system inherent in 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one and its derivatives makes them excellent candidates for use in optoelectronic devices. The pyrene (B120774) unit is known for its high fluorescence quantum yields, thermal stability, and blue emission, which are desirable characteristics for OLEDs. rsc.org

Pyrene derivatives are recognized as superior materials for the emissive layers in OLEDs. rsc.org Their function is to emit light when electrons and holes, injected from the cathode and anode respectively, recombine within this layer. The high fluorescence quantum yield of the pyrene core ensures that this recombination process efficiently generates photons, leading to bright and efficient light emission. The specific structure of this compound, with its extended conjugation, can be tuned to emit light in different regions of the visible spectrum, although pyrene itself is a strong blue emitter. rsc.orgnih.gov This makes it a foundational structure for creating blue, green, yellow, and red emitters through chemical modification. rsc.org

The performance of an optoelectronic device is intrinsically linked to the molecular structure of the active material. For this compound, several structural factors are critical:

Intramolecular Charge Transfer (ICT): The molecule possesses a donor-π-acceptor (D-π-A) architecture. The electron-rich pyrene unit can act as the donor, the phenyl group as an acceptor (or vice-versa depending on substitution), and the enone bridge as the π-system that facilitates charge transfer. This ICT characteristic is crucial for enhancing nonlinear optical (NLO) properties and influencing the emission wavelength. researchgate.net

Molecular Packing: In the solid state, the planar pyrene rings tend to arrange themselves through π–π stacking interactions. nih.govdoaj.orgresearchgate.net The distance between these stacked rings, reported to be as close as 3.267 Å, facilitates intermolecular electronic coupling, which can affect charge transport and emission properties in a thin film. nih.govresearchgate.net

Symmetry and Substitution: Studies on related tetrasubstituted pyrene derivatives show that molecular symmetry plays a key role. Symmetrically substituted compounds often exhibit higher fluorescence quantum yields, while asymmetric derivatives can possess greater thermal stability, another crucial factor for device longevity. rsc.org The placement and electronic nature of substituents on the phenyl or pyrene rings can precisely tune the energy levels and emission color. rsc.org

Fluorescent Probes and Chemical Sensors in Research Settings

The inherent fluorescence of the pyrene moiety in this compound makes it a powerful building block for fluorescent probes and chemical sensors. nih.gov Pyrene is known for its long fluorescence lifetime, high sensitivity to the local environment, and the ability to form excited-state dimers known as excimers, which emit light at a longer wavelength than the monomer. nih.gov These properties allow for the design of ratiometric and "turn-on" or "turn-off" sensors.

Derivatives of pyrene chalcone (B49325) have been successfully developed for the selective detection of various analytes:

Hydrazine (B178648): A probe based on a pyrene chalcone derivative demonstrated the ability to detect hydrazine, a toxic substance, through a significant change in its fluorescence emission from yellow to blue, with an 800-fold ratiometric enhancement. nih.gov

Metal Ions: Pyrene-based sensors can detect metal ions like Cu²⁺ and Fe²⁺ through fluorescence quenching (a "turn-off" response). mdpi.com The interaction between the chalcone's functional groups and the metal ion disrupts the fluorescence process. Detection limits for Cu²⁺ and Fe²⁺ have been reported in the micromolar range, at 0.42 μM and 0.51 μM, respectively. mdpi.com Other systems have been designed for the ratiometric detection of Hg²⁺ and Ag⁺. rsc.org

Anions: A pH-switched pyrene-based probe was designed for the ratiometric detection of the hydrosulfide (B80085) anion (HS⁻) in acidic conditions. rsc.org Another system demonstrated a sequential "off-on-off" response, first detecting Cu²⁺ and then cyanide (CN⁻). mdpi.com

The sensing mechanism often involves either photoinduced electron transfer (PET), which quenches fluorescence, or the disruption of PET, which restores it. The binding of the analyte to the chalcone structure alters its electronic properties, leading to a measurable change in the fluorescence signal. mdpi.com

Dye-Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Chalcone derivatives, including those based on pyrene, are investigated as dye-sensitizers in DSSCs due to their strong light absorption in the UV-Vis region, straightforward synthesis, and robust D-π-A structure. bohrium.comrsc.org In a DSSC, the dye absorbs sunlight and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), initiating the process of converting light into electricity. researchgate.net

For a dye to function efficiently in a DSSC, its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—must be appropriately aligned with the energy levels of the semiconductor and the electrolyte.

Electron Injection: The LUMO level of the dye must be higher (more negative) than the conduction band edge of the TiO₂ (typically around -4.0 eV) to ensure a sufficient driving force for the injection of the photo-excited electron from the dye into the semiconductor.

Dye Regeneration: The HOMO level of the dye must be lower (more positive) than the redox potential of the electrolyte (typically I⁻/I₃⁻ at about -4.8 eV) to allow the oxidized dye to efficiently accept an electron from the electrolyte, regenerating the dye for the next cycle of light absorption.

Studies on pyrene-based chalcones have confirmed their suitability for DSSC applications by demonstrating that their HOMO and LUMO levels meet these critical energy requirements. researchgate.netdntb.gov.uatandfonline.com

Table 1: Electronic Properties of Pyrene-Based Chalcone Derivatives for DSSC Applications

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

| EDPP1¹ | -6.04 | -2.54 | 3.5 | dntb.gov.ua |

| PyBr² | -5.41 | -2.67 | 2.74 | rsc.org |

| PyF³ | -5.58 | -2.80 | 2.78 | rsc.org |

| PCH1⁴ | -5.46 | -2.57 | 2.89 | tandfonline.com |

| PCH2⁵ | -5.49 | -2.58 | 2.91 | tandfonline.com |

| PCH3⁶ | -5.44 | -2.50 | 2.94 | tandfonline.com |

¹A pyrene-based chalcone. dntb.gov.ua ²A pyrenyl and halogenated chalcone derivative. rsc.org ³A pyrenyl and halogenated chalcone derivative. rsc.org ⁴A pyrenyl chalcone derivative. tandfonline.com ⁵A pyrenyl chalcone derivative. tandfonline.com ⁶A pyrenyl chalcone derivative. tandfonline.com

Micro/Nanostructured Materials based on this compound for Selective Adsorption and Separation of Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants, and their removal from the environment is a significant challenge. mdpi.com Materials based on this compound show potential for the selective adsorption and separation of these compounds due to their unique structural features.

The formation of well-defined micro- or nanostructures is driven by non-covalent interactions, primarily π–π stacking. X-ray crystallography has revealed that in the solid state, molecules of this compound pack in a way that adjacent pyrene rings are linked through strong aromatic π–π stacking interactions. nih.govdoaj.orgresearchgate.net This inherent self-assembly property can be exploited to create porous materials with ordered cavities.

The large, electron-rich surface of the pyrene unit provides an ideal interaction site for other aromatic molecules, such as PAHs. The selectivity of these materials would arise from "like-attracts-like" interactions, where the pyrene-based framework preferentially binds with other aromatic hydrocarbons through π-stacking forces. By controlling the synthesis conditions, it is possible to create materials with specific pore sizes and surface chemistries, enabling the selective capture of certain aromatic hydrocarbons from a mixture. The hydrophobic nature of the pyrene core further enhances its affinity for non-polar aromatic pollutants in aqueous environments. researchgate.net

Role as a Precursor for Advanced Polycyclic Aromatic Hydrocarbon (PAH) Materials in Organic Electronics

This compound, a chalcone derivative incorporating the pyrene moiety, stands as a significant precursor in the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs) for applications in organic electronics. researchgate.netresearchgate.net The unique structural and electronic properties of this compound, arising from the combination of the electron-rich pyrene core and the reactive α,β-unsaturated ketone system, make it a versatile building block for creating larger, π-conjugated systems. semanticscholar.org These extended PAHs are at the forefront of materials science research, with potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net

The utility of this compound as a precursor is rooted in its potential to undergo various cyclization and annulation reactions to form more complex, planar, and rigid aromatic structures. The pyrene unit itself is a well-established component in organic electronic materials due to its high charge carrier mobility and strong π-π stacking interactions, which are crucial for efficient charge transport. researchgate.net The chalcone framework provides a reactive handle for intramolecular and intermolecular reactions to extend the π-conjugation of the pyrene core.

Key Characteristics as a Precursor:

| Property | Description | Significance in PAH Synthesis |

| Pyrene Moiety | A large, electron-rich polycyclic aromatic hydrocarbon with excellent photophysical properties. | Forms the core of the resulting advanced PAH, contributing to its electronic and optical characteristics. |

| Chalcone Backbone | An α,β-unsaturated ketone system that is susceptible to various addition and cyclization reactions. | Provides the reactive sites necessary for extending the π-system through annulation reactions. |

| Phenyl Group | An aromatic ring that can participate in cyclization reactions or be functionalized to tune solubility and electronic properties. | Can be a site for intramolecular cyclization or a point of attachment for other functional groups. |

Potential Synthetic Pathways to Advanced PAHs:

The transformation of this compound into larger PAHs can be envisioned through several established synthetic methodologies in aromatic chemistry. These reactions aim to create new carbon-carbon bonds and planarize the structure, leading to materials with tailored electronic properties.

| Reaction Type | Description | Potential PAH Product |

| Photocyclization | An intramolecular reaction induced by light, where the enone system can cyclize with the pyrene or phenyl ring to form a new fused ring system. | Could lead to the formation of highly fused, non-planar, or planar aromatic structures depending on the reaction conditions and subsequent steps. |

| Scholl Reaction | An acid-catalyzed oxidative cyclodehydrogenation that can form new C-C bonds between aromatic rings. researchgate.netdntb.gov.ua | This reaction could potentially fuse the phenyl group to the pyrene core, creating a more extended, rigid PAH. dntb.gov.ua |

| Diels-Alder Reaction | The enone part of the chalcone can act as a dienophile, reacting with a suitable diene to form a six-membered ring, which can then be aromatized. | This would lead to the annulation of a new aromatic ring onto the existing framework, systematically extending the π-conjugation. |

| C-H Activation/Annulation | Transition-metal-catalyzed reactions that can selectively form new rings by activating C-H bonds on the pyrene and phenyl moieties. mdpi.com | Offers a direct and atom-economical route to complex, multi-fused PAHs with precise structural control. mdpi.comnih.gov |

Detailed research findings have highlighted the potential of pyrene-based chalcones as n-type semiconductors with good thermal stability and high charge carrier concentration. researchgate.net The strategic design of these precursors allows for the tuning of the electronic properties of the resulting materials. For instance, the introduction of different substituents on the phenyl ring can modulate the HOMO-LUMO gap of the final PAH, which is a critical parameter for its performance in electronic devices.

While the direct conversion of this compound to specific advanced PAH materials for organic electronics is a subject of ongoing research, its structural components and their known reactivity patterns strongly suggest its high potential as a valuable precursor in this field. The synthesis of this chalcone is straightforward, typically involving a Claisen-Schmidt condensation between pyrene-1-carbaldehyde and acetophenone (B1666503), making it an accessible starting material for the exploration of new and advanced functional materials. researchgate.netbeilstein-journals.org

Future Research Directions and Unexplored Avenues for 1 Phenyl 3 Pyren 1 Yl Prop 2 En 1 One

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The conventional synthesis of 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one involves a base-catalyzed Claisen-Schmidt condensation reaction between pyrene-1-carbaldehyde and acetophenone (B1666503) in an ethanol (B145695) solution. doaj.orgnih.gov While effective, this method represents a traditional approach. Future research should prioritize the development of more sophisticated and sustainable synthetic strategies that offer improved atom economy and milder reaction conditions.

Key future research avenues include:

Annulative π-Extension (APEX) Reactions: This strategy offers a step- and atom-economical pathway to fused π-conjugated systems. nih.gov Future work could devise APEX-type reactions to construct the pyrene-chalcone framework from simpler, unfunctionalized precursors, minimizing waste and complex starting materials. nih.gov

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis. Research could focus on developing catalytic systems (e.g., using palladium or rhodium) to directly couple pyrene (B120774) with a phenylpropene moiety, bypassing the need for pre-functionalized starting materials like pyrene-1-carbaldehyde.

Mechanochemistry and Flow Chemistry: Investigating the synthesis under solvent-free mechanochemical conditions (ball-milling) or in continuous flow reactors could drastically reduce solvent waste, improve reaction times and yields, and offer safer, more scalable production routes.

In-depth Mechanistic Studies of Complex Chemical Transformations and Reactivity Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. While the Claisen-Schmidt condensation is well-known, its specific kinetics and potential side-reactions with a sterically bulky substrate like pyrene are not fully understood.

Future mechanistic investigations should include:

Kinetic Analysis: Detailed kinetic studies of the condensation reaction can help elucidate the rate-determining steps and optimize conditions to maximize yield and minimize byproducts.

Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to monitor the reaction progress can allow for the identification of transient intermediates and provide a clearer picture of the reaction pathway.

Exploring New Reactivity: The enone moiety of the chalcone (B49325) is a versatile functional group. Future studies should explore its reactivity in complex transformations beyond simple condensation, such as:

Cycloaddition Reactions: Investigating [4+2] or [2+2] cycloadditions to build more complex, polycyclic architectures.

Asymmetric Catalysis: Developing enantioselective Michael additions or hydrogenations on the α,β-unsaturated system to produce chiral derivatives with potential applications in catalysis or materials science.

Rational Design of Derivatives with Tunable Photophysical and Electronic Properties for Specific Research Demands

The core structure of this compound, featuring a donor-π-acceptor (D-π-A) character, makes it an excellent candidate for modification. The pyrene unit acts as a strong electron donor and fluorophore, while the benzoyl group acts as an acceptor. By systematically introducing various substituents, a library of derivatives with finely tuned properties can be created. researchgate.netdoi.org

The goal is to precisely control the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning directly impacts the absorption and emission wavelengths, fluorescence quantum yields, and charge-transfer characteristics of the molecule. researchgate.netdoi.org For instance, adding a nitro group, as in (E)-1-((3)-nitrophenyl)pyren-3-(pyren-1-yl)prop-2-en-1-one, can significantly alter its electronic and crystal packing properties. researchgate.net

Future design strategies should focus on:

Modifying the Phenyl Ring: Introducing electron-donating groups (EDG) like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) or electron-withdrawing groups (EWG) like cyano (-CN) or trifluoromethyl (-CF₃) to the phenyl ring.

Modifying the Pyrene Core: While synthetically more challenging, substitution at other positions of the pyrene ring could lead to materials with novel properties, such as those exhibiting aggregation-induced emission (AIE). researchgate.net

Table 1: Proposed Derivatives for Property Tuning

| Position of Substitution | Substituent Type | Example Group | Predicted Effect on Photophysical Properties |

|---|---|---|---|

| Phenyl Ring (para-position) | Electron Donating (EDG) | -OCH₃, -N(CH₃)₂ | Red-shift in absorption/emission, potential increase in quantum yield. |

| Phenyl Ring (para-position) | Electron Withdrawing (EWG) | -CN, -NO₂, -CF₃ | Blue-shift in absorption/emission, enhanced electron-accepting character. |

| Pyrene Core | Additional Aromatic Groups | Naphthyl, Anthracenyl | Extended π-conjugation, potential for red-shifted emission and new packing motifs. |

Exploration of New Advanced Material Applications Beyond Current Scope in Emerging Fields

The unique photophysical properties of pyrene derivatives suggest that this compound and its derivatives could be valuable in several advanced materials applications. Future research should aim to move beyond preliminary characterization and explore its utility in functional systems.